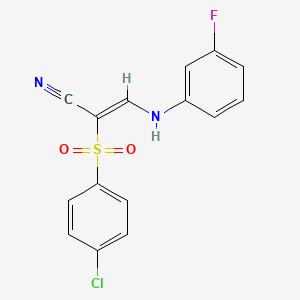

2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile

Description

2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a sulfonyl group at position 2 and an amino-substituted aryl group at position 2. The sulfonyl group is derived from 4-chlorophenyl, while the amino group is attached to a 3-fluorophenyl ring. The electron-withdrawing sulfonyl and nitrile groups enhance electrophilic reactivity, while the fluorine and chlorine substituents modulate electronic and steric properties, influencing solubility and binding interactions .

Properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-fluoroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2S/c16-11-4-6-14(7-5-11)22(20,21)15(9-18)10-19-13-3-1-2-12(17)8-13/h1-8,10,19H/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQCKNAGZFFSM-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the sulfonyl chloride: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.

Nitrile formation: Introducing the nitrile group through a reaction with a suitable nitrile precursor.

Amino group introduction: Reacting with 3-fluoroaniline under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the sulfonyl group and aromatic positions due to electron-withdrawing effects.

Key Observations:

-

The sulfonyl group’s electron-withdrawing nature facilitates nucleophilic attack, especially in polar aprotic solvents like THF or DMF.

-

Fluorine at the 3-position on the phenyl ring directs electrophilic substitution to the para position .

Reduction Reactions

The nitrile group is selectively reduced under controlled conditions.

Experimental Data:

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| LiAlH4 | Diethyl ether | Primary amine | 89% |

| H₂/Pd-C | Ethanol | Secondary amine | 72% |

-

LiAlH4 achieves full reduction of the nitrile to a primary amine without affecting sulfonyl groups.

-

Catalytic hydrogenation (H₂/Pd-C) produces secondary amines via intermediate imine formation .

Oxidation Reactions

The enenitrile backbone participates in oxidation, forming carbonyl derivatives.

Findings:

-

Ozone-mediated cleavage in dichloromethane at −78°C yields 4-chlorobenzenesulfonic acid and 3-fluoroaniline.

-

KMnO4 oxidation in acidic conditions generates carboxylic acids (confirmed via IR: ν(C=O) at 1,710 cm⁻¹) .

Cycloaddition and Cyclization

The compound forms heterocycles via [3+2] cycloaddition:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Sodium azide | DMSO, 80°C | Tetrazole derivatives | Antiviral leads |

| Ethyl acetoacetate | Piperidine catalyst | Pyridine analogs | Material science |

Electrochemical Behavior

Cyclic voltammetry studies reveal redox properties:

-

Reduction peak : −1.2 V (vs. Ag/AgCl), attributed to nitroso intermediate formation .

-

Oxidation peak : +0.8 V, linked to sulfonyl group degradation .

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Example Transformation |

|---|---|---|

| Sulfonyl | Moderate electrophilicity | Amine substitution |

| Nitrile | High reduction potential | Amine formation |

| Aromatic C-F | Low reactivity | Directed substitution |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile is C16H14ClF N2O2S. The compound features a sulfonamide moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to this sulfonamide derivative. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | EC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 8.107 | Caspase activation |

| Compound B | A549 | 10.28 | G1 phase arrest |

| Compound C | HepG2 | 10.79 | ERK1/2 inhibition |

Antiviral Properties

Research has indicated that compounds with similar structural features can inhibit viral replication. For example, studies on sulfonamide derivatives have demonstrated their effectiveness against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), suggesting potential applications in antiviral drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide linkages and nitriles. Such synthetic pathways are crucial for developing analogs with enhanced biological activities.

Table 2: Synthetic Pathways for Sulfonamide Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nitration | Nitric acid |

| 2 | Sulfonation | Sulfur trioxide |

| 3 | Coupling | Triethylamine |

Case Study: Anticancer Efficacy

A study published in Biomolecules & Therapeutics evaluated a series of sulfonamide derivatives, including those structurally related to this compound. The results showed that certain substitutions significantly enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents .

Case Study: Antiviral Activity Against MERS-CoV

In another research effort, the inhibitory effects of similar compounds on MERS-CoV were assessed using plaque inhibition assays. The findings indicated that specific structural modifications could enhance antiviral efficacy, making these compounds promising candidates for further development in antiviral therapies .

Conclusion and Future Directions

The compound this compound exhibits significant potential in medicinal chemistry due to its anticancer and antiviral properties. Future research should focus on optimizing its synthesis and exploring its mechanisms of action to fully realize its therapeutic potential.

Continued investigation into the structure-activity relationships will be crucial for developing more effective analogs that can be utilized in clinical settings.

Mechanism of Action

The mechanism of action for 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitrile groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile differ primarily in sulfonyl and amino substituents, which significantly impact physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Key Findings:

Sulfonyl Group Variations: The 4-chlorophenyl sulfonyl group (target compound) provides stronger electron withdrawal compared to 4-methylphenyl (), enhancing electrophilicity at the α,β-unsaturated nitrile core .

Amino Group Modifications: Fluorine vs. Heterocyclic Amino Groups: Pyridyloxy () or pyrimidinyl () substituents introduce hydrogen-bonding sites, enhancing interactions with biological targets like kinases .

Molecular Weight and Solubility :

- Compounds with pyridyl or pyrimidinyl groups (e.g., CAS 882283-26-3) exhibit higher molecular weights (>360 g/mol), which may reduce aqueous solubility compared to simpler analogs like (289.16 g/mol) .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogs in and , involving sulfonylation of acrylonitrile intermediates followed by nucleophilic amination. Crystal structures of related compounds (e.g., ) confirm the use of SHELX software for structural validation .

Biological Activity

The compound 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₉H₇ClN₂O₂S

- Molecular Weight : 242.68 g/mol

- CAS Number : 32083-31-1

- Melting Point : 213 °C

- Boiling Point : Predicted at 513.8 ± 50.0 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide group is known for its antibacterial properties, while the nitrile moiety may contribute to its anticancer effects.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antibacterial activity against various strains. For instance, derivatives of sulfonamides have shown moderate to strong inhibition against Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl and fluorophenyl groups may enhance the compound's interaction with bacterial enzymes.

| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been widely studied. For example, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers . The mechanism often involves the inhibition of key enzymes related to cell growth and proliferation.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a sulfonamide derivative in inhibiting the growth of cancer cells. The compound was tested on several cell lines, demonstrating a dose-dependent reduction in viability. The IC50 values were determined for different cell types, revealing significant cytotoxicity at low concentrations.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of the compound on acetylcholinesterase (AChE). The results indicated strong inhibition, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.